N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3,4-dimethoxybenzamide
説明
特性
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-25-16-7-8-17-14(11-16)5-4-10-21(17,24)13-22-20(23)15-6-9-18(26-2)19(12-15)27-3/h6-9,11-12,24H,4-5,10,13H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBZZNPWXNYOIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC(=C(C=C3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3,4-dimethoxybenzamide is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydronaphthalene moiety and methoxy groups, which are known to enhance biological activity. The molecular formula is , with a molecular weight of approximately 287.33 g/mol.
The biological activity of N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3,4-dimethoxybenzamide is primarily attributed to its interaction with various biological targets:
- Amyloid Beta Oligomers : The compound has shown potential in inhibiting the formation of neurotoxic amyloid beta oligomers, particularly targeting the amyloid beta 1-42 monomer implicated in Alzheimer's disease pathology.
- DAAO Inhibition : It may also act as a selective inhibitor of D-amino acid oxidase (DAAO), which has therapeutic implications for psychiatric disorders such as schizophrenia .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Study | Biological Activity | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | Inhibition of amyloid beta oligomer formation | Not specified | Targeting amyloid beta 1-42 |
| Study 2 | DAAO inhibition | 5.6 (rat), 4.4 (mouse), 8.8 (human) | Selective DAAO inhibitor |
| Study 3 | Neuroprotective effects in rodent models | Not specified | Modulation of neurotoxic pathways |
Case Study 1: Neuroprotective Effects
In a study involving rodent models for Alzheimer's disease, N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3,4-dimethoxybenzamide was administered to evaluate its neuroprotective effects against amyloid beta toxicity. The results indicated a significant reduction in neurodegeneration markers compared to control groups.
Case Study 2: Psychiatric Disorder Treatment
Clinical evaluations have demonstrated that compounds with similar structures exhibit promising results in alleviating symptoms associated with schizophrenia. The inhibition of DAAO leads to increased levels of D-serine, which is crucial for NMDA receptor function and may help improve cognitive deficits in patients.
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the pharmacological profile of this compound. Techniques such as structure-based drug design (SBDD) have been employed to improve potency and selectivity against specific biological targets. For example:
- Synthesis Optimization : Multi-step organic reactions have been tailored to enhance yield and purity while maintaining the structural integrity necessary for biological activity.
- In Vivo Studies : Biodistribution studies in animal models have shown promising uptake in brain regions associated with cognitive function, indicating potential for central nervous system applications .
類似化合物との比較
Comparison with Similar Compounds
The following table compares N-[(1-hydroxy-6-methoxy-THN-1-yl)methyl]-3,4-dimethoxybenzamide with structurally or functionally related compounds, emphasizing molecular features, biological activities, and applications:
Key Observations:
Structural Variations :
- Substituent Diversity : The target compound’s 3,4-dimethoxybenzamide group differentiates it from analogs with halogenated aryl (e.g., 4-chlorophenyl in , dichlorophenyl in ) or heterocyclic (e.g., isoxazole in ) moieties. These substitutions influence solubility, target selectivity, and metabolic stability.
- THN Modifications : Compounds sharing the 1-hydroxy-6-methoxy-THN core (e.g., ) exhibit similar steric environments but differ in the amide-linked pharmacophore, impacting receptor interactions.
Halogenated derivatives (e.g., ) are often associated with enhanced lipophilicity and membrane permeability, critical for pesticidal or CNS-targeting agents. The α2-adrenoceptor activity of A 80426 mesylate highlights the THN moiety’s relevance in neuropharmacology, implying possible CNS applications for the target compound.
Synthetic Feasibility :
- and describe synthetic routes for benzamide derivatives via maleimide-thiol conjugation or oxazolone-amine reactions , which could be adapted for the target compound’s synthesis.
準備方法
Starting Materials and Functionalization
The 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl moiety is typically derived from 6-methoxy-1-tetralone (1-tetralone substituted with a methoxy group at position 6). Key steps include:
-
Hydroxylation at position 1 : Reduction of the ketone group in 6-methoxy-1-tetralone using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol.
-
Methylenation : Conversion of the alcohol to a chloromethyl or bromomethyl derivative via treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), followed by nucleophilic substitution with ammonia or a primary amine to introduce the methylene bridge.
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ketone reduction | NaBH₄, MeOH, 0°C → RT, 2 h | 92% |
| Halogenation | SOCl₂, DCM, reflux, 4 h | 85% |
| Amination | NH₃ (g), THF, 60°C, 12 h | 78% |
Synthesis of the 3,4-Dimethoxybenzoyl Fragment
Carboxylic Acid Activation
3,4-Dimethoxybenzoic acid is activated as an acyl chloride or mixed anhydride to facilitate amide bond formation:
-
Acyl chloride formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane (DCM) under inert atmosphere.
-
Alternative activation : Use of coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in dimethylformamide (DMF).
Coupling Strategies for Amide Bond Formation
Direct Amidation
The activated benzoyl fragment is coupled with the tetrahydronaphthalenylmethylamine intermediate under basic conditions:
Procedure :
-
Dissolve the amine intermediate (1.0 equiv) and 3,4-dimethoxybenzoyl chloride (1.2 equiv) in anhydrous DCM.
-
Add triethylamine (TEA, 2.0 equiv) dropwise at 0°C.
-
Stir at room temperature for 12–24 h.
-
Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
Optimization Data :
| Coupling Agent | Solvent | Base | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|
| HBTU/HOBt | DMF | DIPEA | 25 | 18 | 87% |
| EDC/HOBt | DCM | TEA | 0 → 25 | 24 | 78% |
| SOCl₂ (acyl chloride) | DCM | Pyridine | 25 | 12 | 82% |
Reductive Amination Alternative
For substrates where the amine is sensitive, reductive amination may be employed:
-
React 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-carbaldehyde with 3,4-dimethoxybenzylamine in methanol.
-
Add sodium cyanoborohydride (NaBH₃CN) and acetic acid (AcOH) as a proton source.
-
Stir at RT for 24 h, followed by neutralization and extraction.
Purification and Characterization
Chromatographic Techniques
Crude product is purified via flash column chromatography using ethyl acetate/hexane gradients (20–50% EtOAc) or preparative HPLC with a C18 column and acetonitrile/water mobile phase.
Spectroscopic Analysis
-
¹H NMR (400 MHz, CDCl₃): Key signals include δ 6.85–7.25 (aromatic protons), δ 4.75 (OH, broad), δ 3.80–3.90 (methoxy groups), and δ 2.50–3.20 (methylene and tetrahydronaphthalene protons).
-
MS (ESI+) : m/z 428.2 [M+H]⁺.
Challenges and Optimization Considerations
Stereochemical Control
The 1-hydroxy group introduces a stereocenter, necessitating chiral resolution or asymmetric synthesis. Enzymatic resolution using lipases or chiral chromatography (e.g., Chiralpak AD-H) can achieve enantiomeric excess >98%.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may complicate purification. Lower temperatures (0–5°C) minimize side reactions during acylation.
Industrial-Scale Adaptations
For large-scale production, continuous flow chemistry offers advantages:
-
Microreactors enable precise control of exothermic reactions (e.g., acyl chloride formation).
-
In-line purification using scavenger resins reduces downstream processing time.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity?
The synthesis requires precise control of reaction conditions, including solvent selection (e.g., ethanol or acetonitrile:water mixtures), stoichiometric ratios of reagents, and purification via crystallization or chromatography. Reductive amination and condensation reactions are critical steps, often involving sodium borohydride or ethylenediamine as reducing/coupling agents. Reaction times (e.g., 72 hours at room temperature) and pH adjustments are essential to minimize side products .
Q. Which spectroscopic methods are most effective for confirming the compound’s structure and purity?
A combination of -NMR, -NMR, and IR spectroscopy is standard for structural confirmation. For example, -NMR can identify methoxy protons (δ ~3.7 ppm) and aromatic protons (δ 6.8–7.8 ppm), while IR detects hydroxyl (~3530 cm) and amide (~1650 cm) functional groups. Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 292.07) to verify molecular weight .
Q. How should researchers design a multi-step synthesis protocol for intermediates?
Use a modular approach:
- Start with commercially available precursors (e.g., 2,5-dimethoxybenzaldehyde).
- Employ reductive amination for tetrahydronaphthalene derivatives.
- Purify intermediates via column chromatography or recrystallization.
- Validate each step with spectroscopic data before proceeding .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields while minimizing side products?
Systematic optimization involves:
- Screening solvents (e.g., ionic liquids for enhanced reactivity).
- Adjusting temperature (e.g., reflux for faster kinetics vs. room temperature for selectivity).
- Using catalysts like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) for amide bond formation.
- Monitoring reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .
Q. How should researchers resolve discrepancies between calculated and observed spectroscopic data?
- Re-examine sample purity (e.g., residual solvents may shift NMR signals).
- Perform computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data.
- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic regions .
Q. What experimental strategies are recommended for assessing the compound’s biological activity?
- In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays.
- Structure-activity relationship (SAR) : Synthesize derivatives with modified methoxy or hydroxyl groups.
- Pharmacokinetic profiling : Evaluate metabolic stability in liver microsomes and membrane permeability via Caco-2 cell models .
Q. How can the environmental fate of this compound be studied methodologically?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
